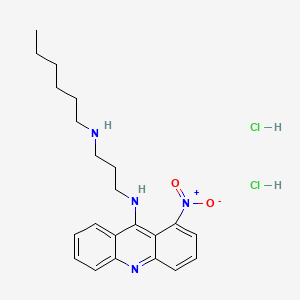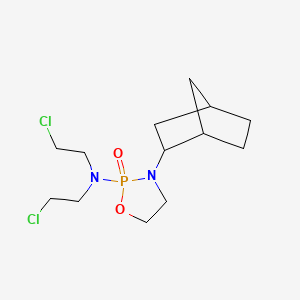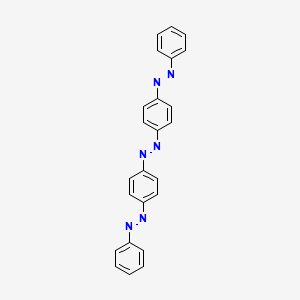
4,4'-Bis(phenylazo)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(phenylazo)azobenzene is an organic compound belonging to the class of azo compounds. It is characterized by the presence of two phenylazo groups attached to a central azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(phenylazo)azobenzene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Bis(phenylazo)azobenzene follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bis(phenylazo)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions typically yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
Applications De Recherche Scientifique
4,4’-Bis(phenylazo)azobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 4,4’-Bis(phenylazo)azobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in molecular geometry affects the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent isomerization of the azo bond .
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound of 4,4’-Bis(phenylazo)azobenzene, known for its photoisomerization properties.
4-Phenylazophenol: Another azo compound with similar photoresponsive characteristics.
Bis[4-(phenylazo)phenyl]amine: A multi-azobenzene compound with enhanced photochemical properties.
Uniqueness: 4,4’-Bis(phenylazo)azobenzene stands out due to its unique structure, which provides a higher degree of photoisomerization efficiency and stability compared to its analogs. This makes it particularly valuable in applications requiring precise control of molecular properties with light .
Propriétés
Numéro CAS |
73112-88-6 |
|---|---|
Formule moléculaire |
C24H18N6 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
bis(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C24H18N6/c1-3-7-19(8-4-1)25-27-21-11-15-23(16-12-21)29-30-24-17-13-22(14-18-24)28-26-20-9-5-2-6-10-20/h1-18H |
Clé InChI |
CLMOIOFSZOQWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


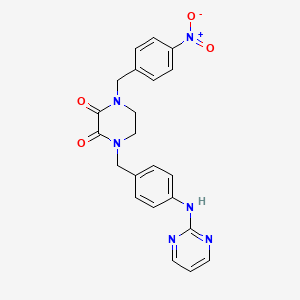
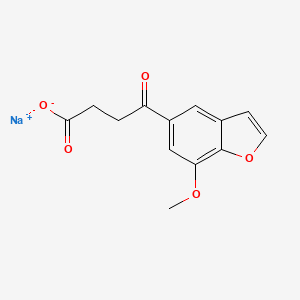
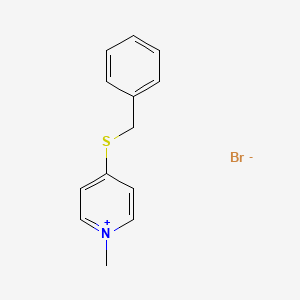


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)

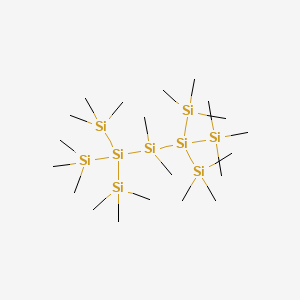
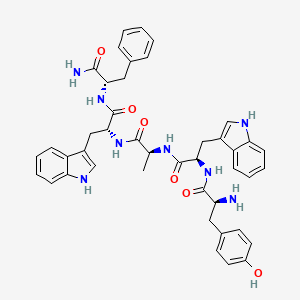

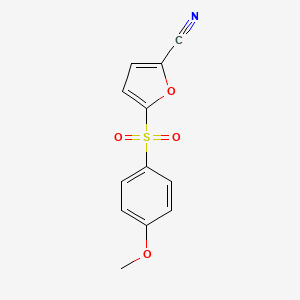
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
